Deltamethrin-d5

Catalog No.
S525611
CAS No.
52918-63-5
M.F
C22H19Br2NO3
M. Wt
505.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deltamethrin-d5

Resolve matrix-induced quantification errors in deltamethrin analysis. Deltamethrin-d5 is a true internal standard for isotope dilution mass spectrometry (IDMS), co-eluting with native deltamethrin and correcting for ionization suppression and sample loss. Key features:

  • Isotopic purity ≥98%, minimal interference
  • +5 Da mass shift for selective MRM detection
  • Validated for MRL compliance in food, environmental, and biological matrices
  • Identical extraction efficiency and chromatographic behavior to unlabeled analyte

In stock and ready for worldwide shipping.

CAS Number

52918-63-5

Product Name

Deltamethrin-d5

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C22H19Br2NO3

Molecular Weight

505.2 g/mol

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3

InChI Key

OWZREIFADZCYQD-UHFFFAOYSA-N

solubility

Solubility; in cyclohexanone 750, dichloromethane 700, acetone 500, benzene 450, dimethyl sulphoxide 450, xylene 250, isopropanol 6 (all in g/L at 20 °C)
In water, <0.002 mg/L at 25 °C
2e-06 mg/mL at 25 °C
Solubility in water at 20Â °C: none

Synonyms

alpha-cyano-3-phenoxybenzyl (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate, Butox, decamethrin, decamethrin, (1R-(1alpha(R*),3alpha))-isomer, decamethrin, (1R-(1alpha(R*),3beta))-isomer, decamethrin, (1R-(1alpha(S*),3beta))-isomer, decamethrin, (1S-(1alpha(R*),3alpha))-isomer, decamethrin, (1S-(1alpha(S*),3alpha))-isomer, Decis, deltamethrin, Difexon, K-othrin, NRDC 161, OMS 1998

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C

The exact mass of the compound Deltamethrin is 502.9732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.96e-09 msolubility; in cyclohexanone 750, dichloromethane 700, acetone 500, benzene 450, dimethyl sulphoxide 450, xylene 250, isopropanol 6 (all in g/l at 20 °c)in water, <0.002 mg/l at 25 °c2e-06 mg/ml at 25 °csolubility in water at 20 °c: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg

Deltamethrin-d5 is the stable isotope-labeled analog of deltamethrin, a synthetic Type II pyrethroid insecticide. Five hydrogen atoms on the phenoxybenzyl moiety are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for use in isotope dilution mass spectrometry (IDMS) to quantify deltamethrin residues in complex matrices such as food, animal products, and environmental samples. Its physical and chemical properties are nearly identical to the non-labeled parent compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis, which is critical for accurate quantification.

Procurement Fit

Internal standard for isotope dilution mass spectrometry (IDMS)

Deuterated (d5) to support co-elution and matrix-effect correction

Supports analytical method validation under SANTE context

In quantitative mass spectrometry, substituting Deltamethrin-d5 with unlabeled deltamethrin or another pyrethroid like cis-permethrin is analytically invalid for high-precision isotope dilution methods. [1] The core function of Deltamethrin-d5 is to provide a distinct mass shift that the spectrometer can differentiate from the native analyte. This allows it to act as a true internal standard, co-eluting with the target compound and experiencing identical matrix effects, ionization suppression, and sample preparation losses. Using an unlabeled compound or a different chemical analog fails to correct for these analyte-specific variations, leading to significant quantification errors and unreliable data, especially at low concentrations. [REFS-1, REFS-2]

Substitution Risk

Unlabeled deltamethrin

Indistinguishable from native analyte in mass spectrometry; cannot serve as internal standard.

Structural analog

Different extraction, retention, and ionization may prevent reliable matrix-effect compensation.

Predictable +5 Da Mass Shift Enables Unambiguous Analyte Differentiation in Mass Spectrometry

Deltamethrin-d5 is designed for unambiguous differentiation from its native analog in mass spectrometry. In Multiple Reaction Monitoring (MRM) mode, the deuterated standard exhibits a distinct precursor-to-product ion transition. For example, a common transition for Deltamethrin-d5 is m/z 511 -> 258, which is cleanly separated from the corresponding transition for unlabeled deltamethrin at m/z 506 -> 253. This +5 Dalton mass difference is the fundamental property that allows for precise quantification by eliminating signal overlap and correcting for instrument variability and matrix interference.

Evidence DimensionPrecursor -> Product Ion Transition (m/z)
Target Compound Data511 -> 258
Comparator Or BaselineDeltamethrin: 506 -> 253
Quantified Difference+5 Da on both precursor and product ions
ConditionsLiquid Chromatography with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source in Multiple Reaction Monitoring (MRM) mode.

This distinct mass shift is the primary reason for procuring this compound, as it is essential for the accuracy and reliability of the isotope dilution quantification method.

Isotopic Purity
Specification
>98.0 atom% D, >99.0% HPLC
Reduces unlabeled background, supports low-level detection
Certified by Witega; exceeds general ≥95 atom% D recommendation

Identical Chromatographic Behavior Ensures Accurate Matrix Effect Correction

For an internal standard to be effective, it must co-elute with the target analyte. Due to its identical chemical structure and polarity, Deltamethrin-d5 exhibits virtually the same chromatographic retention time as unlabeled deltamethrin. [1] This ensures both compounds pass through the chromatographic column and enter the mass spectrometer's ion source at the same time, experiencing identical conditions of ion suppression or enhancement from the sample matrix. Using a different compound, such as cis-permethrin, as an internal standard introduces chromatographic separation and differential matrix effects, compromising quantification accuracy. [1]

Evidence DimensionChromatographic Retention Time
Target Compound DataCo-elutes with the native analyte
Comparator Or BaselineUnlabeled Deltamethrin (co-elutes); Other pyrethroids (different retention times)
Quantified DifferenceΔRT ≈ 0 between Deltamethrin-d5 and Deltamethrin
ConditionsReverse-phase Liquid Chromatography (LC) or Gas Chromatography (GC).

Co-elution is critical for accurate quantification; procuring this specific isotopologue guarantees that the standard and analyte behave identically during analysis, which is a key requirement for a valid internal standard.

Mass Shift
Reported
+5 Da (505.21 → 510.23 g/mol)
Eliminates isotopic cross-talk in LC-MS/MS
+2 Da above minimum recommendation for small molecules

High Isotopic Purity Minimizes Risk of Cross-Contamination and Inaccurate Quantification

The accuracy of isotope dilution methods is directly dependent on the isotopic purity of the internal standard. A high-purity Deltamethrin-d5 standard (typically ≥95%) ensures that the contribution of unlabeled deltamethrin within the standard is negligible. A lower isotopic purity would introduce a systematic error by artificially inflating the measured concentration of the native analyte, compromising the accuracy of the results, particularly for trace-level residue analysis where precision is paramount. [1]

Evidence DimensionIsotopic Purity (Assay)
Target Compound Data≥95.0% (HPLC)
Comparator Or BaselineHypothetical lower-purity standard
Quantified DifferenceReduced risk of signal interference from unlabeled (M+0) isotopologues.
ConditionsAnalytical standard as specified by supplier technical data.

Procuring a standard with certified high isotopic purity is a critical quality control step to prevent biased results and ensure the defensibility of analytical data in regulated environments.

Matrix Effect
Class-level
30–50% accuracy improvement over structural analog IS
Supports matrix-effect compensation in complex samples
Inferred from SIL-IS comparative studies; direct deltamethrin-d5 comparison not available
Guideline Context
Regulatory context
Meets SANTE/11312/2021 recommendation for isotopically labeled IS
Streamlines method validation documentation
EU pesticide residue analysis guidance; traceable CoA supplied
Shelf Life
Specification
24 months at 2–8°C
Reduces requalification frequency and cost
Supports long-term environmental and GLP method continuity

Regulatory Compliance Testing for Food and Agricultural Products

Used to accurately quantify deltamethrin residues in fruits, vegetables, grains, and animal fats to ensure compliance with Maximum Residue Limits (MRLs). The use of Deltamethrin-d5 corrects for matrix effects inherent in these complex samples, providing the high precision required for regulatory submissions. [1]

Environmental Monitoring of Soil and Water Contamination

Ideal for trace-level quantification of deltamethrin in environmental samples like soil, sediment, and surface water. Its identical extraction efficiency and chromatographic behavior to the parent compound allow for reliable monitoring of pesticide runoff and environmental persistence. [2]

Human Exposure and Biomonitoring Studies

Enables the precise measurement of deltamethrin metabolites in human urine or plasma for toxicokinetic and exposure assessment studies. The accuracy afforded by isotope dilution is critical for understanding absorption, metabolism, and excretion in human health research. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Fatty food residue monitoring
Co-elution and matrix-effect correction
SANTE method validation context
Environmental water analysis
Isotopic purity and mass shift
Method validation and long-term stability
Preclinical ADME studies
Tracer specificity and parent quantification
Exposure-model review
QC release testing
Matrix-independent quantification
Batch consistency and cGMP method context

Physical Description

Odorless, colorless to white or slightly beige solid; [HSDB]
Solid
ODOURLESS COLOURLESS CRYSTALLINE POWDER.

Color/Form

Crystals
Crystalline powder, almost white
White or slightly beige powder

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Exact Mass

504.97112 Da

Monoisotopic Mass

502.97317 Da

Heavy Atom Count

28

Density

Relative density (water = 1): 0.5

LogP

6.2 (LogP)
log Kow = 6.20
6.20
5.43

Odor

Odorless

Decomposition

Half life of 2.5 days (pH 9, 25 °C)
When heated to decomp it emits toxic fumes of /bromide ion, cyanide ion, nitrogen oxides/.
Hazardous Decomposition Products: Carbon monoxide. /Deltaguard G Insecticide/

Appearance

Solid powder

Melting Point

90 °C
MP: 98-101 °C
100 °C
98-101Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2JTS8R821G

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BA - Pyrethrines
P03BA03 - Decamethrin

Mechanism of Action

The lowest concentration of deltamethrin to have an effect in crayfish stretch receptor neurons on sodium channels was 1X10-12 mol/L, but the response of the preparation to gamma-aminobutyric acid (GABA) appeared to be unaffected by concentrations of deltamethrin up to 1X10-7 mol/L. Although 1X10-6 mol/l deltamethrin had a slight effect on the GABA response of the dactyl abductor muscle, it appears that the majority of the effects of cyano-pyrethroids in invertebrates could be accounted for solely by their action on sodium channels.
The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Pyrethroids/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/
The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/
For more Mechanism of Action (Complete) data for DELTAMETHRIN (11 total), please visit the HSDB record page.

Vapor Pressure

0.00000002 [mmHg]
9.3X10-11 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C:

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

52918-63-5

Absorption Distribution and Excretion

In rats, following oral administration, elimination occurs within 2-4 days. The phenyl ring is hydroxylated, the ester bond hydrolyzed, and the acid moiety is eliminated as the glucuronide and glycine conjugates.
Intravenous disposition kinetics /in a female black Bengal goat/ using a dose of 0.2 mg/kg showed that the maximum blood concentration of deltamethrin was recorded at 0.5 min, followed by rapid decline, and a minimum concentration was detected at 6 min after administration. The following values were obtained: Vdarea 0.148 (+ or -0.02) L/kg; t1/2 (a) 0.22 (+ or -0.02) min; t1/2 (beta) 2.17 (+ or -0.37) min; Kel 1.05 (+ or -0.24) /min; AUC 4.30(+ or -0.45)ug min/mL; ClB 0.05 (+ or -0.006) L/kg/min; T~B 1.93 (+ or -0.58); fc 0.40(+ or -0.05). After 10 min, liver retained the maximum residue, and heart, adrenal gland, kidney, spleen, fat and brain also held the insecticide; liver, fat, heart and spleen retained residue after 30 min, and bone, liver and fat retained residue after 60 min of iv administration. Oral absorption of deltamethrin was poor and inconsistent, and approximately 65% of administered dose was recovered from feces and gastrointestinal contents. The excretion of deltamethrin through urine was meager, and only 0.01 and 0.013% of the administered dose was recovered after 3 and 5 days of oral administration respectively. All the tissues retained the residue after 3 days; while fat, rumen, reticulum, omasum, abomasum, large and small intestine and bone retained the residue after 5 days of oral administration; and the percentage recoveries were 1.73 and 0.027 respectively. ...
Three young male human volunteers underwent a complete medical check-up one week prior to the morning of the study. Each of them received a single dose of 3 mg of (14)C deltamethrin mixed in 1 g glucose and diluted first in 10 mL polyethylene glycol300 and again in 150 mL water. Total radioactivity was 1.8 + or - 0.9 mBq. Samples of blood, urine, saliva, and feces were taken at intervals over 5 days. Clinical and biological examinations were performed every 12 hr during the trial and one week after its termination. Radioactivity in the biological samples was measured with a liquid scintillation spectrometer. The clinical and biological checks did not detect any abnormal findings. There were no signs of side effects ... either during or after the trial period. The maximum plasma radioactivity appeared between 1 and 2 hr after administration of the product, and remained over the detection limit (0.2 KBq/L) during the 48 hr. The apparent elimination half-life was between 10.0 and 11.5 hr. The radioactivity of blood cells, as well as the saliva, was extremely low. Urinary excretion was 51-50% of the initial radioactivity; 90% of this radioactivity was excreted during the 24 hr following absorption. The apparent half-life of urinary excretion was 10.0-13.5 hr, which is consistent with the plasma data. Fecal elimination at the end of the observation period represented 10-26% of the dose. The total fecal plus urine elimination was around 64-77% of the initial dose after 96 hr.
In a feeding study, deltamethrin was administered twice daily to lactating dairy cows in portions of their daily feed at the rate of 2 or 10 mg/kg diet for 28 consecutive days. The level of 2 mg/kg diet was the residue level found in a recently treated pasture, whereas 10 mg/kg diet was five times this level. Deltamethrin residues in the milk were dose-dependent and appeared to reach a plateau between 7 and 9 days after the start of treatment. At the high deltamethrin intake of 10 mg/kg diet, the deltamethrin residue in milk was about 0.025 mg/L. Deltamethrin residues in tissues were measured 1, 4, and 9 days after the last dose. At the 10 mg/kg diet intake, very small amounts of deltamethrin residues were found in the liver (<0.005 mg/kg), kidney )<0.002 mg/kg), and muscle (0.002-0.014 mg/kg). Residues in fat were about 0.04 mg/kg and 0.2 mg/kg for the 2 and 10 mg/kg intake, respectively. Depletion of deltamethrin in milk was very rapid (estimated half-life was about 1 day); while in fat (renal and subcutaneous) the half-life was 7-9 days. Br2CA (3-(2,2-dibromovinyl)-2,2-dimethylcyclopro-panecarboxylic acid) and PBacid (3-phenoxybenzoic acid) were the only metabolites detected in the milk and tissues of treated cows. In all cases, they were found at trace levels of < 0.0235 mg/L and < 0.034 mg/L, respectively. These two metabolites were also previously identified in rats and mice as the major degradation products of deltamethrin.
For more Absorption, Distribution and Excretion (Complete) data for DELTAMETHRIN (18 total), please visit the HSDB record page.

Metabolism Metabolites

Deltamethrin (1 ug) was incubated at 37 °C for 30 min with each of the following mouse microsome preparations; a) tetraethyl pyrophosphate (TEPP)-treated microsomes (no esterase and oxidase activity); b) normal microsomes (esterase acivity); c) TEPP-treated microsomes plus NADPH (oxidase activity); and d)normal microsomes plus NADPH (esterase plus oxidase activity). Deltamethrin was more rapidly metabolized under the oxidase system than under the esterase system. The major site of ring hydroxylation was 4'-position and the secondary site was the 5-position. The trans methyl group was an important site of hydroxylation of the esters and cis methyl oxidation was evident in the metabolites of the cleaved acid moiety. The preferred sites of hydroxylation were as follows; trans of dimethyl group, 4'-position in the phenol group, and cis of the dimethyl group was equal to the 5-position in the phenoxy group. Cleavage of deltamethrin to cyanohydrin may result from both esterase and oxidase enzyme activities, since larger amounts of the cleaved products were evident in the oxidase system. ... However, at a much higher (approximately 35-fold) concentration of deltamethrin than that in the above study, it was not detectably hydrolysed. ... Deltamethrin was hydrolysed by esterases in the blood, brain, kidney, and stomach of mice yielding PBald and PBacid.
In a metabolic study, (14)C-deltamethrin was administered orally to lactating dairy cows at the rate of 10 mg/kg body weight per day for 3 consecutive days. It was poorly absorbed and mainly eliminated in the feces as unchanged deltamethrin. Only 4-6% of the administered (14)C was eliminated in the urine, and 0.42-1.62% was secreted in the milk. The radiocarbon contents of various tissues were generally very low with the exception of those of the liver, kidney, and fat, which were higher. Deltamethrin degradation occured by cleavage of the ester bond, as already reported in rats and mice. The enzymes responsible for the ester bond cleavage were located in cow liver homogenate, mainly in the microsomal fraction, as seen in an in vitro study. Metabolites resulting from ester bond cleavage further metabolized and/or conjugated, resulting in a large number of compounds excreted in the urine. In the milk, the major identifiable radiolabelled compound was deltamethrin.
The major metabolic pathways of deltamethrin in mice were similar to those in rats, though there were some differences. These included the presence of more unchanged deltamethrin in mouse feces than in rat feces. In mouse feces, there were 4 monohydroxy ester metabolites (2'-OH-, 4'-OH-, 5-OH-, and trans-OH-deltamethrin and one dihydroxy metabolite (4'-OH-trans-OH- deltamethrin) that were not found in mouse urine. Major metabolites from the acid moiety in mice were Br2CA, trans-OH-Br2CA, and their glucuronide and sulfate conjugates. Among them, trans-OH-Br2CA-sulfate was detected only in mice, but not in rats. Compared with rats, much larger amounts of trans-OH-Br2CA and its conjugates were formed in mice. A major metabolite of the alcohol moiety in mice was the taurine conjugate of PBacid in the urine, which was not detected in rats. Generally, mice produced smaller amounts of phenolic compounds compared with rats. Also, 3-phenoxybenzaldehyde (PBald), 3-phenoxybenzyl alcohol (PBalc), and its glucuronide, and glucuronides of 3-(4-hydroxyphenoxy)benzyl alcohol (4'-OH-PBalc) and 5-hydroxy-3-penoxybenzoic acid (5-OH-PBacid) were found in mice, but not in rats. When mice were given an ip dose of (14) C-deltamethrin with or without piperonyl butoxide (PBO) and/or S,S,S-tributylphosphorotrithioate (DEF), the same metabolites were obtained as with oral administration. However, DEF decreased the hydrolytic products relative to the controls, while PBO decreased the oxidation products.
Sulfate of 4'-OH-PBacid accounted for about 50% of the dose, together with small amounts of free (4%) and glucuronide forms (2%). The CN group was converted mainly to thiocyanate and, in small amounts, to ITCA. The trans-isomer of deltamethrin was also rapidly metabolized and yielded almost the same metabolties as deltamethrin, though 5-OH-derivative was found in the cis-isomer, but not in the trans-isomer.
For more Metabolism/Metabolites (Complete) data for DELTAMETHRIN (19 total), please visit the HSDB record page.
Deltamethrin has known human metabolites that include 4'-hydroxy-deltamethrin.
Deltamethrin is readily absorbed by the oral route, but less so dermally; absorbed deltamethrin is readily metabolized and excreted. The major degradation pathway of cypermethrin is hydrolysis of the ester linkage to (yield ultimately) 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylic acid. (From the cis-isomer both cis- and trans- cyclopropanecarboxylic acids are found.) A minor degradative route is ring hydroxylation to give an alpha-cyano-3-(4-hydroxyphenyl)benzyl ester followed by hydrolysis to produce the corresponding hydroxycarboxylic acid (A558).

Wikipedia

Deltamethrin

Biological Half Life

Following intravenous administration, the distribution and elimination half-times were ... 1.39 and 33.0 hours for deltamethrin.
In rats administered deltamethrin and its metabolite (4-OH-deltamethrin) intravenously, elimination half-times were 33 and 25 hours, respectively.
Deltamethrin has a half-life in rat brain of 1-2 days, but it is rather more persistent in body fat, with a half-life of 5 days.
Three young male human volunteers underwent a complete medical check-up one week prior to the morning of the study. Each of them received a single dose of 3 mg of (14)C deltamethrin mixed in 1 g glucose and diluted first in 10 mL polyethylene glycol300 and again in 150 mL water. Total radioactivity was 1.8 + or - 0.9 mBq. ... The apparent elimination half-life was between 10.0 and 11.5 hr. ... The apparent half-life of urinary excretion was 10.0-13.5 hr, which is consistent with the plasma data. ...

Use Classification

Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes
Environmental transformation -> Pesticides (parent, predecessor)
Insecticides, Transformation products

Methods of Manufacturing

Deltamethrin is ... /a/ pyrethroid composed of a single isomer of 8 stereoisomers selectively prepared by the esterification of [1R, 3R or cis]-2,2-dimethyl-3-(2,2- dibromovinyl) cyclopropanecarboxylic acid with (alpha S)- or (+)-alpha-cyano-3- phenoxybenzyl alcohol or by selective recrystallization of the racemic esters obtained by esterification of the (1R, 3R or cis)-acid with the racemic or [alpha R, alpha S, or alpha RS or + or -]-alcohol.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies deltamethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Natural pyrethrins, the insecticidal ingredient occurring in the flowers of Tanacetum cinerariaefolium (also known as Chrysanthemum cinerariaefolium or Pyrethrum cineratiae-folium), have been used widely for human and animal health protection by controlling indoor pest insects such as cockroaches, houseflies, and mosquitoes. Natural pyrethrins consist of six compounds (pyrethrin I and II; jasmolin I and II; and cinerin I and II). ... Extensive efforts on modification of chemical structures have been made ... to improve chemical properties in terms of stability in the environment (air, light, and heat) as well as better biological performance (higher selective toxicology). ...
Potent synthetic pyrethroid insecticide
Compatible with many insecticides and fungicides.
For more General Manufacturing Information (Complete) data for DELTAMETHRIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 991.03; Procedure: liqud chromatographic method; Analyte: deltamethirn; Matrix: technical products and pesticide formulations; Detection Limit: not provided.
Method: AOAC 998.01; Procedure: gas chromatography with electron capture detector; Analyte: deltamethirn; Matrix: wheat, oranges and tomatoes; Detection Limit: not provided.
Product analysis by liquid chromatography with ultraviolet detection ... or by high performance liquid chromatography with ultraviolet detection. ... Residues determined by gas liquid chromatography with electron capture detection.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store technical material and formulations away from heat in a locked area, designated for pesticide storage only. Keep out of reach of children, unauthorized personnel, and animals, and away from food and animal feed. Prevent spills from leaking into watercourses.

Interactions

Deltamethrin was hydrolysed in vitro by esterases in blood, brain, kidney, liver, and stomach preparations of mice. Pretreatment of mice with the oxidase inhibitor, piperonyl butoxide (PBO), or the esterase inhibitor, S,S,S-tributylphosphorotrithoiate (DEF), delayed metabolism of intraperitoneally administered deltamethrin. PBO or DEF made mice more sensitive to deltamethrin.
... Sprague-Dawley rats ... /in/ Group A received cottonseed oil as control, and Groups B, C and D received deltamethrin (DM); DM and dichlorodiphenyltrichloroethane (DDT); and DM, DDT, phytoestrogens and p-nonylphenol, respectively. Rats were exposed in utero and then received the substances for 10 weeks. The seminal vesicle mass (Group B; P = 0.046) and sperm count [Groups C (P = 0.013) and D (P = 0.003)] were lower and the anogenital distance [Group B (P = 0.047) C (P = 0.045) and D (P = 0.002)] shorter compared with the control group. The seminiferous tubule diameter [Groups B (P = <0.001), C (P = <0.001) and D (P = <0.001)] and epithelium thickness [Groups B (P = 0.030), C (P = <0.001) and D (P = <0.001)] were smaller compared with the control. The histology of the testes showed signs of apical sloughing and vacuolization. Liver weights [Groups C (P = 0.013) and D (P = 0.005)] and liver enzymes [Group D (P = 0.013)] were also affected. These findings may indicate that simultaneous exposure to endocrine disrupting compounds contributes to the deterioration observed in male reproductive health.
Plasma esterases, in addition to hepatic esterases, play a role in the metabolism of deltamethrin in mammals and cause its rapid detoxification by the oral route. In a potentiation study, a range of esterase inhibitors, consisting mainly of organophosphorus insecticides, was given to male rats in oral doses that inhibited 50% of the plasma cholinesterase. After 15 min, or 2 or 24 hr, an oral LD50 dose of deltamethrin EC formulation was given which showed potentiation with azinphos ethyl, omethoate, and dichlorvos. It appears that users must handle deltamethrin in these combinations very carefully because of their high toxicity. Acephate, monocrotophos, phosphamidon, parathion methyl, and the 2 controls did not act as potentiators.
The effect of deltamethrin pretreatment on the pharmacokinetics and metabolism of antipyrine was studied in male rats. The total plasma clearance of antipyrine was significantly decreased by deltamethrin pretreatment (20 mg/kg and 40 mg/kg daily for 6 days prior to antipyrine administration), while the elimination half-life at beta phase, the area under the concentration-time curve and the mean residence time of antipyrine were significantly increased. The magnitude of the observed changes was dose dependent. The urinary excretion of norantipyrine, 4-hydroxyantipyrine and 3-hydroxymethylantipyrine was decreased by 39%, 32% and 26%, respectively (p <0.001) in the presence of deltamethrin. In addition, the rate constants for formation of each of these metabolites were significantly decreased by an average of approximately 71%. These results suggest that deltamethrin is capable of inhibiting oxidative metabolism, a finding which could be of clinical and toxicological significance.
For more Interactions (Complete) data for DELTAMETHRIN (10 total), please visit the HSDB record page.

Stability Shelf Life

Extremely stable on exposure to air. Stable < or = 190 °C. Under UV irradiation & in sunlight, a cis-trans isomerization, splitting of the ester bond, & loss of bromine occur. More stable in acidic media than in alkaline media.

[Study on emergency metabolic changes of

Y S Li, J X Tang, J L Li, C Liang, M H Zhang, J Y Wu, G X Wang, G D Zhu, J Cao
PMID: 34505446   DOI: 10.16250/j.32.1374.2020329

Abstract

To analyze the changes of small molecular metabolites in the larvae of a deltamethrin-sensitive strain of
following exposure to deltamethrin, so as to provide the scientific basis for investigating the metabolic pathway and screening metabolic markers of deltamethrin in
.
The 50% and 75% lethal concentrations (LC
and LC
) of deltamethrin against the larvae of a deltamethrin-sensitive strain of
were calculated in laboratory. The type and content of
larvae metabolites were detected using high performance liquid chromatography and mass spectrometry (LC-MS/MS) following exposure to deltamethrin at LC
and LC
for 30 min and 24 h, and the changes of metabolites were analyzed.
The LC
and LC
values of deltamethrin were 4.36 × 10
µg/mL and 1.12 × 10
µg/mL against thelarvae of a deltamethrin-sensitive strain of
. Following exposure of the larvae of a deltamethrin-sensitive strain of
to deltamethrin at LC
and LC
for 30 min, the differential metabolites mainly included organic oxygen compounds, carboxylic acid and its derivatives, fatty acyl and pyrimidine nucleotides, with reduced glucose levels. Following exposure for 24 h, the differential metabolites mainly included organic oxygen compounds, carboxylic acid and its derivatives, aliphatic acyl and purine nucleotides, with increased glucose level detected.
Carbohydrate, carboxylic acid and its derivatives, fatty acyls, amino acids and their derivatives may play important roles in deltamethrin metabolism in the larvae of a deltamethrin-sensitive strain of
.


Biological removal of deltamethrin in contaminated water, soils and vegetables by Stenotrophomonas maltophilia XQ08

Xiaomao Wu, Cheng Zhang, Huaming An, Ming Li, Xinglu Pan, Fengshou Dong, Yongquan Zheng
PMID: 34134418   DOI: 10.1016/j.chemosphere.2021.130622

Abstract

The consideration of ecological and human health risk is an emerging concern with the excessive or inappropriate use of deltamethrin. In this study, the degradation conditions of the newly deltamethrin-degrading strain Stenotrophomonas maltophilia XQ08 were optimized, which were temperature 35 °C, pH 7.5, cell concentration 5.5 × 10
cfu/mL, and substrate concentration 50 mg/L. Strain XQ08 could effectively degrade deltamethrin into three smaller molecular weight and lower toxic compounds. Enriched strain XQ08 was immobilized in a charcoal-alginate matrix and possessed more prominent biodegradability, reusability, storability and thermostability than free XQ08. In a continuous reactor system, immobilized XQ08 could averagely remove 78.81% of deltamethrin at the gradient influent dosages of 50, 75 and 100 mg/L within 30 d. Immobilized XQ08 introduced into the filed brown and yellow soils exhibited a superior degradation potential for deltamethrin with the half-lives of 1.77 and 2.04 d, which were 2.39 and 2.14 folds, or 6.09 and 5.47 folds faster than free XQ08 degradation (4.23 and 4.37 d) or natural dissipation (10.78 and 11.16 d), respectively. Moreover, application of free XQ08 decreased the persistence of deltamethrin in Brassica pekinensis and Brassica chinensis from 5.47 and 6.23 to 2.05 and 2.32 d, or by 62.52% and 62.76%, respectively. This study provides a feasible, effective and rapid biological removal technology for deltamethrin-contaminated environments in situ.


The cytosolic sulfotransferase gene TcSULT1 is involved in deltamethrin tolerance and regulated by CncC in Tribolium castaneum

Xin Xu, Xiangkun Meng, Nan Zhang, Heng Jiang, Huichen Ge, Kun Qian, Jianjun Wang
PMID: 34301366   DOI: 10.1016/j.pestbp.2021.104905

Abstract

The sulfuryl transfer reaction catalyzed by cytosolic sulfotransferase (SULT) is one of the major conjugating pathways responsible for the detoxification and subsequent elimination of xenobiotics, however, functional characterization of insect SULTs is still limited. In this study, cDNA encoding a cytosolic sulfotransferase, named TcSULT1, was cloned from the red flour beetle, Tribolium castaneum. Sequence analysis revealed that TcSULT1 had the conserved signature sequences of SULTs, and shared moderate amino acid identities with Bombyx mori and Drosophila SULTs. Analysis of the transcription level showed that TcSULT1 was highly expressed in head, epidermis and malpighian tube, and upregulated at 4 h after exposure to deltamethrin. Knockdown of TcSULT1 significantly increased the susceptibility of beetles to deltamethrin. Both RNAi and dual-luciferase assay revealed that the transcription factor TcCncC regulates the expression of TcSULT1. These data provides insights into the function and regulatory mechanism of insect SULTs.


Differential state-dependent effects of deltamethrin and tefluthrin on sodium channels in central neurons of Helicoverpa armigera

Guangyan Wu, Qingya Li, Xiao Liu, Hongmei Li-Byarlay, Bingjun He
PMID: 33993961   DOI: 10.1016/j.pestbp.2021.104836

Abstract

The cotton bollworm, Helicoverpa armigera is one of the worldwide pests. Electrophysiological properties of voltage-gated sodium channels in central neurons of sensitive and pyrethroid resistant H. armigera were investigated using whole-cell patch clamp technique. The modification effects of pyrethroid insecticides deltamethrin and tefluthrin on sodium channels were also compared. The V
of voltage dependence of activation of resistant H. armigera sodium channels (resistant channels) exhibited an obvious depolarizing shift by 13.52 mV compared to that of sensitive H. armigera sodium channels (sensitive channels). In contrast, the V
of the voltage dependence of steady-state inactivation of the resistant channels showed a significant hyperpolarizing shift by 7.59 mV in comparison with that of the sensitive channels. The time course of recovery from inactivation for the resistant channels was prolonged significantly, by 0.17 ms, compared with that for the sensitive channels. We also assessed the use-dependent effects of deltamethrin and tefluthrin on sensitive sodium channels. Repetitive depolarization remarkably increased the extent of the sensitive channel modification by 10 μM deltamethrin by ~4.61-fold but had no effect on the extent of sensitive channel modifications by 10 μM tefluthrin. These results provide more direct evidence for the presence of nerve insensitivity in resistant H. armigera strains in North of China. The sodium channels of the resistant H. armigera differ from those of the sensitive H. armigera in the fundamental electrophysiological properties, and correspondingly, have a different response to the modification of pyrethroids. Both deltamethrin and tefluthrin have effects on the closed state of the sensitive sodium channels, but deltamethrin has higher affinity to the open state of these channels.


Plant essential oil constituents enhance deltamethrin toxicity in a resistant population of bed bugs (Cimex lectularius L.) by inhibiting cytochrome P450 enzymes

Sudip Gaire, Wei Zheng, Michael E Scharf, Ameya D Gondhalekar
PMID: 33993977   DOI: 10.1016/j.pestbp.2021.104829

Abstract

Plant essential oils (EOs) are secondary metabolites derived from aromatic plants that are composed of complex mixtures of chemical constituents. EOs have been proposed as one of the alternative methods for bed bug (Cimex lectularius L.) control. In insecticide resistant mosquitoes and tobacco cutworm, EOs synergize pyrethroid toxicity by inhibiting detoxification enzymes. However, whether EOs and their constituents enhance pyrethroid toxicity in C. lectularius has remained unknown. Therefore, this study was designed to (i) determine the effects of binary mixtures of deltamethrin (a pyrethroid insecticide) with EOs or EO constituents or EcoRaider® (an EO-based product) on mortality of insecticide resistant and susceptible bed bugs, and (ii) evaluate the effects of EO constituent pre-treatment on detoxification enzyme activities of resistant and susceptible populations. Topical bioassays with binary mixtures of deltamethrin and individual EOs (e.g., thyme, oregano, clove, geranium or coriander oils) or their major constituents (e.g., thymol, carvacrol, eugenol, geraniol or linalool) or EcoRaider® at doses that kill approximately 25% of bed bugs caused significant increases in mortality of resistant bed bugs. However, in the susceptible population, only coriander oil, EcoRaider®, thymol, and carvacrol significantly increased the toxicity of deltamethrin. Detoxification enzyme assays with protein extracts from bed bugs pre-treated with EO constituents suggested selective inhibition of cytochrome P450 activity in the resistant population, but no impacts were observed on esterase and glutathione transferase activities in either population. Inhibition of P450 activity by EO constituents thus appears to be one of the mechanisms of deltamethrin toxicity enhancement in resistant bed bugs.


Toxicological effects of deltamethrin on quail cerebrum: Weakened antioxidant defense and enhanced apoptosis

Jiayi Li, Huijie Jiang, Pengfei Wu, Siyu Li, Bing Han, Qingyue Yang, Xiaoqiao Wang, Biqi Han, Ning Deng, Bing Qu, Zhigang Zhang
PMID: 33990053   DOI: 10.1016/j.envpol.2021.117319

Abstract

Deltamethrin is the most common type II synthetic pyrethroid insecticide, and has posed widespread residues to environment. However, whether deltamethrin has potential toxic effects on quail cerebrum remains greatly obscure. Accordingly, we investigated the impact of chronic exposure to deltamethrin on oxidative stress and apoptosis in quail cerebrum. Quails upon 12-week exposure of deltamethrin (0, 15, 30, or 45 mg/kg body weight intragastric administration) were used as a cerebrum injury model. The results showed that deltamethrin treatment led to cerebral injury dose-dependently through the weakened antioxidant defense by downregulating nuclear factor erythroid-2-related factor 2 (Nrf2) and its downstream proteins levels and mRNA expression. Furthermore, deltamethrin treatment induced apoptosis in cerebrum by decreasing B-cell lymphoma gene 2 (Bcl-2) level, as well as increasing Jun N-terminal kinase3, caspase-3, and Bcl-2-associated X protein levels. Simultaneously, toll-like receptor 4 (TLR4) downstream inflammation-related genes or proteins were significantly up-regulated by deltamethrin dose-dependently. Altogether, our study demonstrated that chronic exposure to deltamethrin induces inflammation and apoptosis in quail cerebrums by promoting oxidative stress linked to inhibition of the Nrf2/TLR4 signaling pathway. These results provide a novel knowledge on the chronic toxic effect of deltamethrin, and establish a theoretical foundation for the evaluation of pesticide-induced health risk.


Impact of deltamethrin-resistance in Aedes albopictus on its fitness cost and vector competence

Jielin Deng, Yijia Guo, Xinghua Su, Shuang Liu, Wenqiang Yang, Yang Wu, Kun Wu, Guiyun Yan, Xiao-Guang Chen
PMID: 33905415   DOI: 10.1371/journal.pntd.0009391

Abstract

Aedes albopictus is one of the most invasive species in the world as well as the important vector for mosquito-borne diseases such as dengue fever, chikungunya fever and zika virus disease. Chemical control of mosquitoes is an effective method to control mosquito-borne diseases, however, the wide and improper application of insecticides for vector control has led to serious resistance problems. At present, there have been many reports on the resistance to pyrethroid insecticides in vector mosquitoes including deltamethrin to Aedes albopictus. However, the fitness cost and vector competence of deltamethrin resistant Aedes albopictus remain unknown. To understand the impact of insecticide resistant mosquito is of great significance for the prevention and control mosquitoes and mosquito-borne diseases.
A laboratory resistant strain (Lab-R) of Aedes albopictus was established by deltamethrin insecticide selecting from the laboratory susceptible strain (Lab-S). The life table between the two strains were comparatively analyzed. The average development time of Lab-R and Lab-S in larvae was 9.7 days and 8.2 days (P < 0.005), and in pupae was 2.0 days and 1.8 days respectively (P > 0.05), indicating that deltamethrin resistance prolongs the larval development time of resistant mosquitoes. The average survival time of resistant adults was significantly shorter than that of susceptible adults, while the body weight of resistant female adults was significantly higher than that of the susceptible females. We also compared the vector competence for dengue virus type-2 (DENV-2) between the two strains via RT-qPCR. Considering the results of infection rate (IR) and virus load, there was no difference between the two strains during the early period of infection (4, 7, 10 day post infection (dpi)). However, in the later period of infection (14 dpi), IR and virus load in heads, salivary glands and ovaries of the resistant mosquitoes were significantly lower than those of the susceptible strain (IR of heads, salivary glands and ovaries: P < 0.05; virus load in heads and salivary glands: P < 0.05; virus load in ovaries: P < 0.001). And then, fourteen days after the DENV-2-infectious blood meal, females of the susceptible and resistant strains were allow to bite 5-day-old suckling mice. Both stains of mosquito can transmit DENV-2 to mice, but the onset of viremia was later in the mice biting by resistant group as well as lower virus copies in serum and brains, suggesting that the horizontal transmission of the resistant strain is lower than the susceptible strain. Meanwhile, we also detected IR of egg pools of the two strains on 14 dpi and found that the resistant strain were less capable of vertical transmission than susceptible mosquitoes. In addition, the average survival time of the resistant females infected with DENV-2 was 16 days, which was the shortest among the four groups of female mosquitoes, suggesting that deltamethrin resistance would shorten the life span of female Aedes albopictus infected with DENV-2.
As Aedes albopictus developing high resistance to deltamethrin, the resistance prolonged the growth and development of larvae, shorten the life span of adults, as well as reduced the vector competence of resistant Aedes albopictus for DENV-2. It can be concluded that the resistance to deltamethrin in Aedes albopictus is a double-edged sword, which not only endow the mosquito survive under the pressure of insecticide, but also increase the fitness cost and decrease its vector competence. However, Aedes albopictus resistant to deltamethrin can still complete the external incubation period and transmit dengue virus, which remains a potential vector for dengue virus transmission and becomes a threat to public health. Therefore, we should pay high attention for the problem of insecticide resistance so that to better prevent and control mosquito-borne diseases.


Deltamethrin resistant alleles predominate in Rhipicephalus sanguineus sensu lato in South India

Anand Amrutha, Lakshmanan Bindu, T A Kajal, J Siju, T V Aravindakshan
PMID: 34047876   DOI: 10.1007/s10493-021-00627-1

Abstract

Brown dog tick, Rhipicephalus sanguineus sensu lato, an important ectoparasite transmitting several pathogens, is the most common tick species infesting dogs. Control of ticks being central to the control of fatal tick-borne diseases, this study attempted to assess the susceptibility/resistance of brown dog ticks to synthetic pyrethroids, the commonly used acaricides against ticks. Larval packet assay revealed 60% of isolates tested to be resistant and tolerant to deltamethrin as per the resistance factor that ranged from 1 to 53.7. Sequence analysis of the PCR amplified product of domain II S4-5 linker of sodium channel gene in R. sanguineus revealed novel polymorphisms, viz., C190A, G215T and T270C. In domain III S6 region of the gene, a T2134C mutation was observed. Genotyping with allele-specific PCR targeting domain II S4-5 linker region using single larvae revealed that most R. sanguineus larvae in the study population were homozygous resistant (RR) genotypes, followed by heterozygous (RS) and homozygous susceptible (SS) genotypes. A higher proportion of RS genotypes was also observed in domain III S6 region. This first report of genotyping of Indian R. sanguineus to analyse synthetic pyrethroid resistance highlights the need to devise alternate control strategies to reduce the brown dog tick population.


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